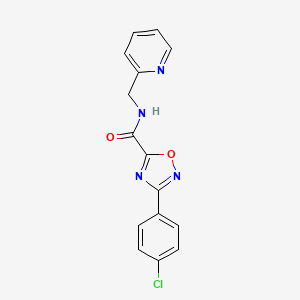

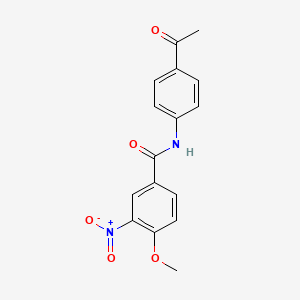

N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical synthesis and characterization of compounds structurally related to N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide have been explored in various studies. These compounds are of interest due to their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

Compounds similar to N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide have been synthesized through acid-catalyzed reactions involving carbohydrazides and aldehydes in ethanol under reflux conditions. For example, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized with an 88% yield through such a method (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectroscopy. The structures are characterized by specific dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonding, which influences their molecular conformations (Arshad et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as cycloadditions, nucleophilic attacks, and condensation reactions, leading to the formation of heterocyclic structures and Schiff bases. The reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic rings (Omar et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal packing, are determined by the molecular structure and intermolecular interactions. For instance, the crystal packing is often stabilized by N–H⋯O hydrogen bonds forming chain structures along specific crystal axes (Zhu & Qiu, 2011).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic properties, are studied using spectroscopic methods and computational models. Density functional theory (DFT) calculations provide insights into charge distribution, molecular orbitals, and potential reactivity sites. For example, NBO calculations support the high stability of related compounds in solution, while frontier orbitals studies suggest low reactivity (Karrouchi et al., 2021).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

Hydrazide-hydrazones derived from 3-methoxybenzoic acid, including compounds structurally related to N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide, have been shown to exhibit promising antibacterial activity, particularly against Gram-positive bacteria such as Bacillus spp. These compounds demonstrated bacteriostatic or bactericidal activity superior to commonly used antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016).

Cholinesterase Inhibitory and Anticancer Activity

Research has also focused on the synthesis of derivatives for cholinesterase inhibition, a target for Alzheimer's disease treatment. Sequentially transformed new triazoles derived from 4-methoxybenzoic acid showed excellent cholinesterase inhibitory potential and demonstrated significant anti-proliferative activity against cancer cells, suggesting their potential as chemotherapeutic agents (M. Arfan et al., 2018).

Antioxidant Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties exhibited antioxidant activity higher than that of well-known antioxidants like ascorbic acid. These findings suggest their potential application in preventing oxidative stress-related diseases (I. Tumosienė et al., 2020).

Lipase and α-Glucosidase Inhibition

Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were investigated for their lipase and α-glucosidase inhibition activities, showing promising results that could contribute to the management of conditions like obesity and diabetes (O. Bekircan, S. Ülker, & E. Menteşe, 2015).

Schiff Base Compounds and DNA Interaction

Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives have shown remarkable biological activities, including antibacterial, antifungal, and antioxidant activities. These compounds' ability to interact with Salmon sperm DNA through intercalation mode highlights their potential in drug design and pharmacological applications (M. Sirajuddin et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methoxy-N'-(4-phenylbenzoyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-26-19-9-5-8-18(14-19)21(25)23-22-20(24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPENMKWVVFCYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)

![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)